(5Z)-3-(2-methylpropyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
Description
This compound belongs to the thiazolidinone class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. Its structure features a 2-thioxo-1,3-thiazolidin-4-one core substituted with a (2-methylpropyl) group at position 3 and a methylidene-linked 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole moiety at position 3. The (5Z)-configuration indicates the stereochemistry of the exocyclic double bond, which influences molecular planarity and intermolecular interactions .
Properties
IUPAC Name |
(5Z)-3-(2-methylpropyl)-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS3/c1-14(2)12-23-20(25)18(28-21(23)26)11-15-13-24(16-7-4-3-5-8-16)22-19(15)17-9-6-10-27-17/h3-11,13-14H,12H2,1-2H3/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFJDBJOFOZYCF-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C(=CC2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C(=O)/C(=C/C2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5Z)-3-(2-methylpropyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in drug development.
Structural Overview
The structure of the compound can be broken down into key components:
- Thiazolidinone Ring : A five-membered ring containing sulfur and nitrogen, known for its biological activity.
- Pyrazole Substituent : This heterocyclic moiety contributes to the compound's pharmacological profile.
- Thiophene Ring : A five-membered aromatic ring that enhances the compound's stability and reactivity.
Biological Activities
Recent studies have highlighted various biological activities associated with thiazolidinone derivatives, including:
-
Anticancer Activity :
- Thiazolidinones have shown significant potential as anticancer agents. They may inhibit tumor growth by targeting specific enzymes and pathways involved in cancer progression. For instance, compounds similar to our target have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
- Antidiabetic Properties :
- Antimicrobial Effects :
- Anti-inflammatory and Analgesic Activities :
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways associated with cancer and diabetes.
- Receptor Modulation : By interacting with PPARs, it can influence gene expression related to lipid and glucose metabolism.
Case Studies
Several studies have investigated the biological activity of similar thiazolidinone compounds:
Chemical Reactions Analysis
Nucleophilic Reactions at the Thioxo Group
The 2-thioxo group (-S-C=S) in the thiazolidinone ring is susceptible to nucleophilic substitution. Key reactions include:
Electrophilic Substitution on Aromatic Moieties
The thiophene and pyrazole rings undergo electrophilic substitution:
Thiophene Ring Reactivity
-
Halogenation : Chlorination/bromination occurs at the α-position of the thiophene ring using Cl2/Br2 in acetic acid.
-
Sulfonation : Concentrated H2SO4 introduces sulfonic acid groups, enhancing water solubility.
Pyrazole Ring Reactivity
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Nitration : HNO3/H2SO4 mixture selectively nitrates the phenyl group attached to pyrazole at the para position.
| Reaction | Reagents | Position | Yield | References |
|---|---|---|---|---|
| Bromination | Br2/FeCl3 | Thiophene C-5 | 78% | |
| Nitration | HNO3/H2SO4 | Phenyl para | 65% |
Addition Reactions at the Methylidene Group
The exocyclic C=CH group participates in cycloadditions and Michael additions:
| Reaction Type | Conditions | Products | Notes | References |
|---|---|---|---|---|
| Diels-Alder | Dienophiles (e.g., maleic anhydride) at 80°C | Six-membered cycloadducts | Regioselectivity controlled by electron-withdrawing thiazolidinone ring. | |
| Michael Addition | Acrylates/acrylonitrile in basic media (K2CO3) | β-Substituted derivatives | Conjugated double bond acts as a Michael acceptor. |
Ring-Opening and Rearrangement Reactions
Under harsh conditions, the thiazolidinone ring undergoes cleavage:
-
Acidic Hydrolysis : Concentrated HCl at 100°C opens the ring, yielding a mercaptoacetic acid derivative and a pyrazole-thiophene aldehyde.
-
Basic Hydrolysis : NaOH/EtOH generates a thiourea intermediate, which rearranges to form thioamides.
| Condition | Products | Applications | References |
|---|---|---|---|
| 6M HCl, 12 hrs | Mercaptoacetic acid + aldehyde | Intermediate for heterocyclic synthesis | |
| 2M NaOH, reflux | Thiourea derivatives | Precursors for anticancer agents |
Oxidation and Reduction Pathways
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Oxidation : KMnO4 oxidizes the methylidene double bond to a ketone, forming a diketone derivative (yield: 60–70%).
-
Reduction : NaBH4 selectively reduces the exocyclic double bond without affecting the thiophene or pyrazole rings.
| Process | Reagents | Outcome | References |
|---|---|---|---|
| Oxidation | KMnO4/H2O | Diketone formation | |
| Reduction | NaBH4/MeOH | Saturated thiazolidinone |
Photochemical and Catalytic Reactions
-
Photodimerization : UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between methylidene groups, forming dimers with potential material science applications.
-
Catalytic Cross-Coupling : Pd(PPh3)4 catalyzes Suzuki-Miyaura coupling with aryl boronic acids, functionalizing the pyrazole ring.
| Reaction | Catalyst | Products | Yield | References |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh3)4 | Biaryl derivatives | 82% | |
| Photodimerization | UV light | Cyclobutane adducts | 55% |
Stability Under Environmental Conditions
The compound exhibits moderate stability:
-
Thermal Degradation : Decomposes at 220°C, releasing SO2 and CO2 (TGA data).
-
pH Sensitivity : Stable in neutral pH but hydrolyzes rapidly in strongly acidic/basic media.
| Condition | Half-Life | Degradation Products | References |
|---|---|---|---|
| pH 1.0 (HCl) | 2 hrs | Thiophene-carboxylic acid | |
| pH 13.0 (NaOH) | 1.5 hrs | Pyrazole-sulfonate |
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a structured comparison:
Table 1: Structural and Functional Comparisons
*Calculated using isotopic mass data from .
Key Observations
Substituent Effects on Planarity and Interactions The target compound’s thiophen-2-yl group introduces sulfur-mediated interactions distinct from the hydroxyl group in , which forms intramolecular H-bonds. This difference may reduce dimerization but enhance π-stacking with aromatic systems .
Biological Activity Implications Thiophene-containing analogs (e.g., ) demonstrate anti-tubercular activity, suggesting the target compound may share similar bioactivity due to electronic similarities. However, the absence of a hydroxy group (cf.
Synthetic Accessibility The target compound’s synthesis likely follows routes similar to , involving condensation of a thiazolidinone precursor with a substituted aldehyde. However, the incorporation of a thiophen-2-yl-pyrazole moiety may require specialized coupling reagents or catalysts .
Q & A
Q. Methodological Example :
| Step | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| 1 | Thiosemicarbazide, EtOH, HCl, reflux (6 h) | Schiff base | 75–85 |
| 2 | Chloroacetic acid, NaOAc, DMF/AcOH, reflux (2 h) | Cyclized thiazolidinone | 60–70 |
| 3 | 2-Methylpropyl bromide, K₂CO₃, DMF, 80°C | Final compound | 50–65 |
What spectroscopic techniques are critical for characterizing this compound?
Basic Research Question
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substituent positions, especially the Z-configuration of the methylidene group .
- FT-IR : Identification of thioxo (C=S, ~1250 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) stretches .
- UV-Vis : Analysis of π→π* transitions in the thiophene-pyrazole system (~300–350 nm) .
- X-ray Crystallography : Resolving the (5Z) configuration and molecular packing (using SHELXL for refinement) .
Q. Example Spectral Data :
| Technique | Key Peaks/Data | Interpretation |
|---|---|---|
| ¹H NMR | δ 7.8–8.2 (m, pyrazole-H) | Confirms aromatic substitution |
| ¹³C NMR | δ 190–195 (C=S) | Validates thioxo group |
How can researchers resolve discrepancies in crystallographic data during structural refinement?
Advanced Research Question
Discrepancies often arise from disorder, twinning, or weak diffraction. Strategies include:
- SHELXL Refinement : Use of constraints (e.g., DFIX, FLAT) for disordered regions and TWIN/BASF commands for twinned crystals .
- Validation Tools : RIGU and PLATON to check for missed symmetry or hydrogen bonding inconsistencies .
- Data Collection : High-resolution datasets (≤1.0 Å) to improve electron density maps .
Q. Example Refinement Parameters :
| Parameter | Value | Software |
|---|---|---|
| R1/wR2 | 0.045/0.120 | SHELXL |
| Twin fraction | 0.32 | TWIN/BASF |
What computational methods are employed to predict the bioactivity of thiazolidinone derivatives?
Advanced Research Question
- DFT Calculations : Optimize molecular geometry and analyze frontier orbitals (HOMO-LUMO) to predict reactivity .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with activity trends .
Q. Example Computational Results :
| Method | Target | Binding Affinity (kcal/mol) |
|---|---|---|
| Docking | COX-2 | -9.2 |
| DFT | HOMO-LUMO gap | 3.8 eV |
How to optimize reaction conditions for synthesizing this compound using statistical experimental design?
Advanced Research Question
Design of Experiments (DoE) is critical for optimizing variables like temperature, solvent ratio, and catalyst loading .
- Central Composite Design : Test 3–5 factors (e.g., reaction time, equivalents of reagents).
- Response Surface Methodology : Maximize yield while minimizing side products.
Q. Example Optimization Table :
| Factor | Range | Optimal Value |
|---|---|---|
| Temperature | 60–100°C | 80°C |
| Solvent (DMF:AcOH) | 1:1–1:3 | 1:2 |
| Catalyst (NaOAc) | 1–3 equiv | 2 equiv |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
